N-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride
Description
N-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride is a structurally complex small molecule featuring a benzo[d]thiazole core substituted with a fluorine atom at the 4-position. The molecule is further functionalized with a 3-methylisoxazole-5-carboxamide group linked via a morpholinopropyl chain. The hydrochloride salt form enhances its solubility, a critical factor for bioavailability in pharmacological applications.
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methyl-N-(3-morpholin-4-ylpropyl)-1,2-oxazole-5-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O3S.ClH/c1-13-12-15(27-22-13)18(25)24(7-3-6-23-8-10-26-11-9-23)19-21-17-14(20)4-2-5-16(17)28-19;/h2,4-5,12H,3,6-11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAXRTYBNRNRQAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N(CCCN2CCOCC2)C3=NC4=C(C=CC=C4S3)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClFN4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Benzothiazole moiety : Known for its diverse biological activities.
- Isoxazole ring : Associated with various pharmacological effects.
- Morpholine group : Often enhances solubility and bioavailability.
The molecular formula is , with a molecular weight of approximately 354.85 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in cancer progression and inflammatory processes.
- Enzyme Inhibition : The compound may inhibit key enzymes that facilitate tumor growth.
- Cell Cycle Modulation : Evidence suggests it can affect cell cycle regulation, leading to apoptosis in cancer cells.
- DNA Interaction : Similar compounds have shown the ability to bind to DNA, disrupting replication and transcription processes.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. In vitro assays demonstrated significant cytotoxic effects against several cancer cell lines:
| Cell Line | IC50 (µM) | Assay Type |
|---|---|---|
| A549 (Lung) | 6.75 ± 0.19 | 2D Viability Assay |
| HCC827 (Lung) | 5.13 ± 0.97 | 2D Viability Assay |
| NCI-H358 (Lung) | 0.85 ± 0.05 | 2D Viability Assay |
| MRC-5 (Fibroblast) | 3.11 ± 0.26 | Cytotoxicity Assay |
These findings indicate that while the compound shows promise as an anticancer agent, it also exhibits cytotoxicity towards normal cells, necessitating further optimization for therapeutic applications .
Antimicrobial Activity
In addition to its antitumor properties, compounds with similar structures have been investigated for antimicrobial effects. While specific data on this compound's antimicrobial activity is limited, benzothiazole derivatives are generally recognized for their broad-spectrum antibacterial properties .
Case Studies
- Study on Lung Cancer Cell Lines : A study evaluated the effects of this compound on three human lung cancer cell lines (A549, HCC827, NCI-H358). Results indicated that it effectively inhibited cell proliferation in a dose-dependent manner, particularly in the A549 cell line, which is often used as a model for lung cancer research .
- Comparative Analysis with Standard Chemotherapeutics : When compared to standard chemotherapeutic agents like doxorubicin and vandetanib, the compound exhibited comparable efficacy but with a distinct mechanism of action that warrants further investigation for its potential use in combination therapies.
Scientific Research Applications
Anticancer Applications
Research indicates that N-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride exhibits significant anticancer properties. Compounds with similar structures have demonstrated the ability to induce apoptosis in various cancer cell lines.
Case Study 1: Anticancer Efficacy
In a study published in PubMed Central, derivatives of this compound were synthesized and tested against lung cancer cell lines. Results showed enhanced cytotoxicity, with IC50 values indicating effective concentrations for inducing cell death, suggesting its potential as a lead compound in cancer therapy .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies have shown that it exhibits significant antibacterial effects against common pathogens such as Staphylococcus aureus and Escherichia coli.
Case Study 2: Antimicrobial Testing
An investigation utilizing broth microdilution methods according to CLSI guidelines revealed that related benzothiazole derivatives possess notable antibacterial properties, highlighting the compound's potential in treating bacterial infections .
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic synthesis techniques. These methods allow for the introduction of various substituents that can modify the compound's biological properties, enhancing its therapeutic potential.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Benzothiazole and morpholinopropyl groups | Anticancer activity; induces apoptosis |
| Similar thiazole derivatives | Various substitutions on thiazole | Anticancer and antibacterial properties |
| Benzimidazole derivatives | Benzimidazole nucleus | Antitumor activity; less effective than benzothiazoles |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The compound shares key functional groups with several analogs:
- Fluorinated aromatic systems : The 4-fluorobenzo[d]thiazole group is analogous to fluorophenyl-substituted thiazoles in compounds 4 and 5 (), which exhibit planar conformations except for a perpendicular fluorophenyl group. This fluorination likely enhances metabolic stability and target binding .
- Isoxazole-carboxamide linkage : Similar to S-alkylated 1,2,4-triazoles in (e.g., compounds 10–15 ), the carboxamide group may participate in hydrogen bonding with biological targets.
- Morpholinopropyl side chain: This moiety is structurally akin to dimethylaminopropyl groups in ’s carboxamide derivatives, which influence solubility and pharmacokinetics .
Table 1: Structural Comparison
Crystallographic and Stability Data
- Target Compound: Likely analyzed via SHELX-based refinement (), given its structural complexity.
- Tautomerism : While the target compound lacks reported tautomerism, ’s triazoles (compounds 7–9 ) exist predominantly as thione tautomers, stabilized by ν(C=S) at 1247–1255 cm⁻¹ and absence of ν(S-H) bands .
Preparation Methods
[3 + 2] Cycloaddition Methodology
Reagents :
Procedure :
- Nitrile oxide generation : Hydroxylamine hydrochloride and K₂CO₃ react in water to form the nitrile oxide intermediate.
- Cycloaddition : The nitrile oxide undergoes [3 + 2] cycloaddition with the β-ketoamide, yielding the isoxazole ring.
Optimization :
- Solvent : Water enhances reaction rate and selectivity (yield: 72–85%).
- Temperature : Room temperature minimizes side products.
Functionalization of the Isoxazole Core
Carboxamide Formation
The carboxylic acid is converted to the carboxamide via activation with thionyl chloride (SOCl₂) followed by reaction with 4-fluorobenzo[d]thiazol-2-amine .
Reagents :
- 3-Methylisoxazole-5-carboxylic acid (1.0 equiv)
- SOCl₂ (3.0 equiv)
- 4-Fluorobenzo[d]thiazol-2-amine (1.1 equiv)
- Triethylamine (TEA, 2.0 equiv) in dry THF.
Procedure :
- Acid chloride formation : The carboxylic acid reacts with SOCl₂ at 60°C for 2 h.
- Amide coupling : The acid chloride is treated with 4-fluorobenzo[d]thiazol-2-amine and TEA at 0°C→25°C for 12 h.
Introduction of the Morpholinopropyl Side Chain
Alkylation of the Secondary Amine
The intermediate N-(4-fluorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide is alkylated with 3-morpholinopropyl bromide .
Reagents :
- Carboxamide intermediate (1.0 equiv)
- 3-Morpholinopropyl bromide (1.5 equiv)
- K₂CO₃ (2.5 equiv) in DMF at 80°C.
Procedure :
- Deprotonation : K₂CO₃ deprotonates the secondary amine.
- Alkylation : The morpholinopropyl bromide reacts via nucleophilic substitution (Sₙ2).
Hydrochloride Salt Formation
The free base is treated with HCl gas in ethanol to form the hydrochloride salt.
Conditions :
Isolation : The product precipitates and is filtered, yielding a white solid (purity >98% by HPLC).
Characterization Data
Spectral Analysis
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₂ClFN₄O₃S |
| Molecular Weight | 440.9 g/mol |
| Melting Point | 214–216°C |
| Solubility | >50 mg/mL in DMSO |
Challenges and Optimization
- Regioselectivity : The [3 + 2] cycloaddition requires strict control to avoid O-imidoylation byproducts.
- Salt Stability : The hydrochloride form hygroscopicity necessitates storage under anhydrous conditions.
Applications and Derivatives
The compound’s bioactivity is under investigation for kinase inhibition and antibacterial properties, leveraging the fluorobenzo[d]thiazole’s electron-withdrawing effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
